molecular formula C16H21N3O2 B12873051 N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide CAS No. 477697-75-9

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B12873051
CAS No.: 477697-75-9
M. Wt: 287.36 g/mol
InChI Key: PIVYMXBSKJTHKF-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique combination of ethyl, methyl, phenoxy, and propyl groups attached to the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

477697-75-9

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-ethyl-1-methyl-3-phenoxy-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-4-11-19(5-2)16(20)14-12-18(3)17-15(14)21-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

PIVYMXBSKJTHKF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(=O)C1=CN(N=C1OC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Pyrazole derivatives, including N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide, have been extensively studied for their anti-inflammatory effects. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

For instance, studies have shown that certain pyrazole derivatives exhibit significant activity in carrageenan-induced paw edema models in rats, suggesting their efficacy in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of active research. Various studies have demonstrated that these compounds can effectively inhibit the growth of a range of bacteria and fungi. For example, specific pyrazole derivatives have shown promising results against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae in laboratory settings .

Table 1: Common Synthesis Techniques for Pyrazole Derivatives

Synthesis MethodDescriptionReference
Condensation ReactionInvolves the reaction between hydrazine and carbonyl compounds to form pyrazole rings.
CyclizationUtilizes various catalysts to promote the formation of pyrazole structures from substituted phenols and acylating agents.
Microwave-Assisted SynthesisEnhances reaction rates and yields through microwave irradiation techniques.

Therapeutic Potential

Cancer Treatment

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, certain compounds have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) cells . This suggests that this compound may contribute to the development of novel cancer therapies.

Neuroprotective Effects

Emerging research is also investigating the neuroprotective properties of pyrazole derivatives. Initial findings suggest that these compounds may help mitigate neuroinflammation and protect neuronal cells from damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide, a compound with the molecular formula C16H21N3O2C_{16}H_{21}N_{3}O_{2} and a molecular weight of approximately 287.36 g/mol, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC16H21N3O2C_{16}H_{21}N_{3}O_{2}
Molecular Weight287.36 g/mol
LogP3.0845
PSA47.36 Ų

The compound exhibits anti-inflammatory and antioxidant properties, primarily through the inhibition of pro-inflammatory cytokines and oxidative stress markers. Research indicates that it may modulate pathways involving nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Biological Activities

  • Anti-inflammatory Activity
    • In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .
    • A comparative study demonstrated that this compound exhibited a lower IC50 value against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Antioxidant Activity
    • The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cellular models. This activity is believed to contribute to its protective effects against cellular damage .
  • Antimicrobial Potential
    • Preliminary studies suggest that this compound possesses moderate antimicrobial activity against certain bacterial strains, though further investigations are needed to elucidate its full spectrum of activity .

Case Studies

Case Study 1: Anti-inflammatory Efficacy in Animal Models
In an experimental model involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to those of established NSAIDs. The results indicated a dose-dependent reduction in edema, supporting its potential therapeutic application in inflammatory conditions.

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential clinical use .

Research Findings

Recent literature highlights several key findings related to the biological activity of this compound:

  • Cytokine Inhibition : The compound effectively inhibits LPS-induced production of TNF-α and IL-6, demonstrating its role as an anti-inflammatory agent .
  • Oxidative Stress Reduction : It has been reported to decrease levels of reactive oxygen species (ROS) in treated cells, indicating its antioxidant capacity .

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